molecular formula C10H13Cl2NO B13314869 2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol

Cat. No.: B13314869
M. Wt: 234.12 g/mol
InChI Key: ZZGXBKLBHWTJAJ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol is an organic compound with a complex structure that includes both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol typically involves multiple steps. One common method starts with the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate is then hydrolyzed in two steps to yield 2-amino-2-methyl-1-propanol .

Industrial Production Methods

For industrial production, the process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and controlled reaction environments are common practices to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in electron transfer reactions. These interactions can affect cellular pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.

    4,6-Dichlorophenol: Shares the phenol and dichloro groups but lacks the amino substituent.

Uniqueness

2-(1-Amino-2-methylpropyl)-4,6-dichlorophenol is unique due to the combination of its amino and phenol groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4,6-dichlorophenol

InChI

InChI=1S/C10H13Cl2NO/c1-5(2)9(13)7-3-6(11)4-8(12)10(7)14/h3-5,9,14H,13H2,1-2H3

InChI Key

ZZGXBKLBHWTJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC(=C1)Cl)Cl)O)N

Origin of Product

United States

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